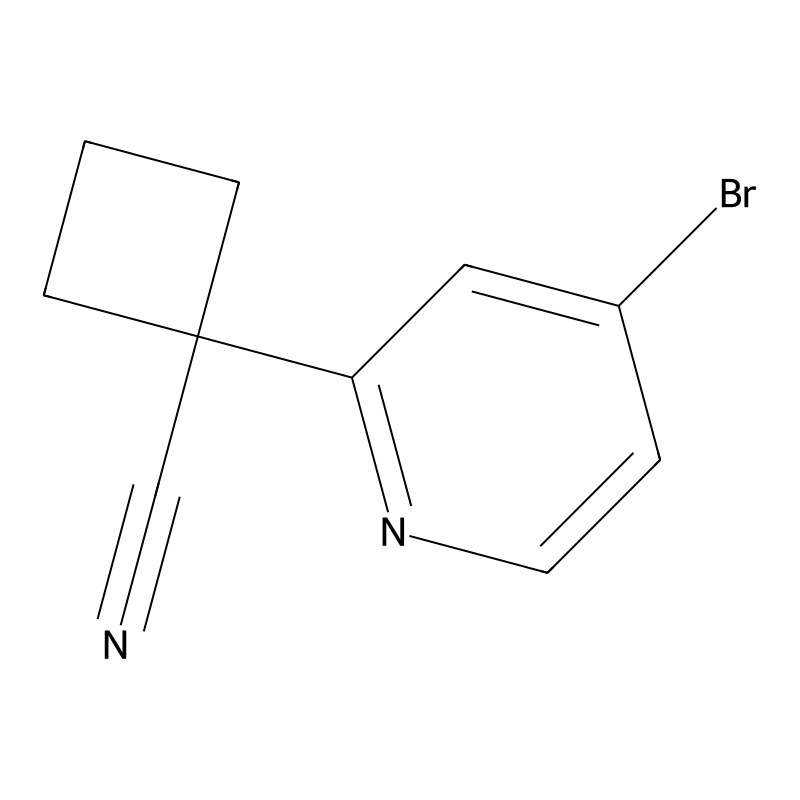

1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound characterized by its unique structure, which includes a brominated pyridine ring and a cyclobutane moiety attached to a carbonitrile group. Its molecular formula is CHBrN, with a molar mass of approximately 237.1 g/mol . The compound exhibits a density of around 1.54 g/cm³ and is typically found in a solid state at room temperature .

- The nitrile group can be mildly toxic if ingested or inhaled.

- The bromo-substituted pyridine may have similar toxicity profiles to other halogenated pyridines, which can be irritating to the skin and eyes.

Synthesis of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile can be achieved through various methods, including:

- Cyclization Reactions: Starting from suitable precursors containing both the bromopyridine and cyclobutane functionalities, cyclization can be facilitated under acidic or basic conditions.

- Nucleophilic Substitution: Utilizing nucleophiles to replace the bromine atom in the pyridine ring can yield the desired compound.

- Carbonitrile Formation: The introduction of the carbonitrile group can be achieved through reaction with cyanide sources under controlled conditions .

The applications of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile are primarily in medicinal chemistry, where it may serve as a lead compound for developing new pharmaceuticals. Its structural features make it a candidate for further modification to enhance biological activity or selectivity against specific targets in drug discovery .

Several compounds share structural similarities with 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile, highlighting its uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile | 0.91 | Cyclopropane instead of cyclobutane |

| 5-Bromo-3-methylpicolinonitrile | 0.87 | Contains a picolinate structure |

| 2-(4-Bromopyridin-2-yl)acetonitrile | 0.86 | Acetonitrile functional group |

| 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | 0.86 | Different aromatic substitution |

| 3-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile | 0.77 | Contains fluorine substituent |

These compounds demonstrate variations in their functional groups or ring structures while retaining some core characteristics associated with pyridine derivatives . The unique combination of a cyclobutane ring and a brominated pyridine distinguishes 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile from its analogs, potentially influencing its reactivity and biological properties.